CC-90003

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

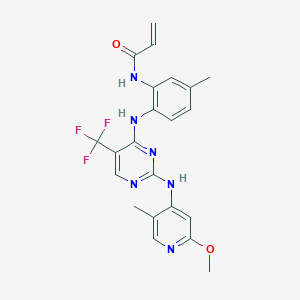

N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N6O2/c1-5-18(32)28-17-8-12(2)6-7-15(17)29-20-14(22(23,24)25)11-27-21(31-20)30-16-9-19(33-4)26-10-13(16)3/h5-11H,1H2,2-4H3,(H,28,32)(H2,26,27,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUKRINUNLAVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC(=NC=C3C)OC)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of CC-90003 in KRAS-Mutant Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of CC-90003, a covalent inhibitor of ERK1/2, in the context of KRAS-mutant cancer cells. By elucidating the signaling pathways, summarizing key quantitative data, and detailing experimental methodologies, this document serves as a comprehensive resource for understanding the therapeutic potential and underlying biology of this compound.

Introduction: Targeting the MAPK Pathway in KRAS-Mutant Tumors

Mutations in the KRAS oncogene are prevalent in a variety of aggressive cancers, including pancreatic, lung, and colorectal cancers.[1][2] These mutations lead to constitutive activation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, driving uncontrolled cell proliferation and survival. While targeting upstream components like MEK has shown some success, resistance often emerges. This compound represents a therapeutic strategy aimed at the final kinase in this cascade, ERK1/2, offering a potential advantage in overcoming resistance mechanisms that bypass upstream inhibition.[1]

This compound is an irreversible inhibitor that covalently binds to a cysteine residue within the ATP binding site of ERK1 and ERK2.[3] This covalent modification leads to potent and sustained inhibition of ERK kinase activity, thereby blocking downstream signaling events crucial for tumor growth.[1]

Core Mechanism of Action: Covalent Inhibition of ERK1/2

The primary mechanism of action of this compound is the specific and durable inhibition of ERK1/2.[1] This is achieved through a covalent bond formation, which provides a distinct advantage over reversible inhibitors.

Signaling Pathway Inhibition

In KRAS-mutant cells, the constitutively active KRAS protein triggers a phosphorylation cascade that ultimately activates ERK1/2. Activated ERK then phosphorylates a multitude of downstream substrates, including transcription factors, which regulate gene expression programs promoting cell proliferation, survival, and differentiation. This compound effectively abrogates this process by directly inhibiting ERK1/2.

Quantitative Analysis of this compound Activity

The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines, demonstrating particular potency in those with BRAF and KRAS mutations.[1]

In Vitro Anti-proliferative Activity

This compound has shown potent anti-proliferative effects in various cancer cell lines. A summary of its activity in KRAS-mutant cell lines is presented below.

| Cell Line | Cancer Type | KRAS Mutation | GI50 (µmol/L) |

| HCT-116 | Colorectal Cancer | G13D | < 1 |

Table 1: Anti-proliferative activity of this compound in a KRAS-mutant colorectal cancer cell line.[1] GI50 represents the concentration required to inhibit cell growth by 50%.

In the KRAS G13D-mutant colorectal cancer cell line HCT-116, this compound was more potent at decreasing cell growth compared to other ERK inhibitors like GDC-0994.[1] Notably, this compound induced cell death at concentrations starting from 1 μmol/L.[1]

In Vivo Efficacy

In preclinical xenograft models, this compound has demonstrated significant tumor growth inhibition.

| Model | Cancer Type | Treatment | TGI (%) |

| HCT-116 Xenograft | Colorectal Cancer | 50 mg/kg once daily | 65 |

Table 2: In vivo efficacy of this compound in a KRAS-mutant colorectal cancer xenograft model.[4] TGI stands for Tumor Growth Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Proliferation Assay

This assay is used to determine the anti-proliferative effects of this compound on cancer cell lines.

Protocol:

-

Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

The following day, cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

After a 72-hour incubation period, a cell viability reagent such as CellTiter-Glo® is added to each well.

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

-

The data is normalized to the vehicle-treated control, and the concentration of this compound that inhibits cell growth by 50% (GI50) is calculated.

Western Blotting

This technique is employed to assess the phosphorylation status of ERK and its downstream targets, providing direct evidence of pathway inhibition.

Protocol:

-

KRAS-mutant cells are treated with this compound at various concentrations and for different durations.

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and other downstream targets.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Female athymic nude mice are subcutaneously inoculated with a suspension of human cancer cells (e.g., 5 x 10^6 HCT-116 cells).[1]

-

Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Mice are randomized into treatment and control groups.

-

This compound is administered orally at specified doses and schedules. The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis.

Mechanisms of Response and Resistance

While this compound demonstrates potent activity, understanding the mechanisms of both sensitivity and resistance is critical for its clinical development.

Response to this compound

Tumors with activating mutations in the MAPK pathway, particularly BRAF and KRAS mutations, are expected to be most sensitive to this compound.[1] The covalent and durable inhibition of ERK1/2 is key to its efficacy in these settings.

Resistance to this compound

Preclinical studies have revealed potential mechanisms of resistance to ERK inhibition. In a colorectal cancer patient-derived xenograft (PDX) model, resistance was associated with:

-

Increased signaling through the MAPK axis: This suggests that even with ERK inhibition, the pathway can be reactivated.[1]

-

Engagement of parallel signaling pathways: Activation of alternative survival pathways, such as the JNK-Jun and MSK pathways, can compensate for ERK inhibition.[4]

Combination Therapies

To enhance efficacy and overcome resistance, this compound has been investigated in combination with other anti-cancer agents.

This compound and Docetaxel

In a KRAS-mutant lung cancer PDX model, the combination of this compound with the chemotherapeutic agent docetaxel resulted in complete tumor regression and prevented tumor regrowth after treatment cessation.[1][5] This synergistic effect was linked to the regulation of a stemness gene network, suggesting an impact on tumor stem cell reprogramming.[1][5]

Off-Target Activity

Kinase profiling assays have shown that this compound is a highly selective inhibitor of ERK1 and ERK2. However, at a concentration of 1 µmol/L, some off-target inhibition was observed for the following kinases:

-

KDR (VEGFR2)

-

FLT3

-

PDGFRα

Table 3: Off-target kinases inhibited by this compound at 1 µmol/L.[4]

Conclusion

This compound is a potent and selective covalent inhibitor of ERK1/2 with significant anti-tumor activity in preclinical models of KRAS-mutant cancers. Its mechanism of action, centered on the durable inhibition of the terminal node of the MAPK pathway, provides a strong rationale for its clinical investigation. Understanding the nuances of its activity, including mechanisms of resistance and potential combination strategies, will be crucial for optimizing its therapeutic application in patients with KRAS-driven malignancies. The detailed experimental protocols and data presented in this guide offer a foundational resource for researchers and clinicians working to advance targeted therapies for these challenging cancers.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. covalx.com [covalx.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Irreversible Covalent Inhibitor CC-90003: Binding Site and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-90003 is a potent and selective irreversible covalent inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/ERK2), critical nodes in the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of this pathway is a hallmark of many human cancers, making ERK1/2 compelling therapeutic targets. This technical guide provides a comprehensive overview of the binding site of this compound, its mechanism of action, and the experimental methodologies used to characterize this inhibitor. Quantitative data on its potency and selectivity are presented, along with detailed protocols for key assays. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually articulate the core concepts.

Introduction

The RAS-RAF-MEK-ERK cascade is a pivotal signaling pathway that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[1] The terminal kinases in this cascade, ERK1 and ERK2, are often constitutively activated in various malignancies, particularly those harboring BRAF or RAS mutations.[2] While inhibitors targeting upstream components like BRAF and MEK have shown clinical efficacy, acquired resistance often emerges. Direct inhibition of ERK1/2 presents a promising strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.

This compound is an orally bioavailable, irreversible covalent inhibitor designed to specifically target ERK1 and ERK2.[3] Its covalent mechanism of action offers the potential for prolonged target engagement and durable pathway inhibition. This guide delves into the molecular intricacies of this compound's interaction with its targets and the experimental framework for its evaluation.

This compound Binding Site and Covalent Modification

This compound achieves its irreversible inhibition through a covalent bond with a specific cysteine residue within the ATP-binding pocket of ERK1 and ERK2.

-

Target Residues: The targeted residues for covalent modification are Cysteine 183 (Cys183) in ERK1 and Cysteine 164 (Cys164) in ERK2 .[1]

-

Location: This cysteine is located in the activation loop (A-loop) of the kinase domain, a region crucial for regulating catalytic activity.[1] The presence of a structurally equivalent cysteine is found in only a small fraction of the human kinome, contributing to the selectivity of this compound.[1]

The covalent bond formation was definitively confirmed through mass spectrometry analysis.[1]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nmol/L) | Assay Type | Reference |

| ERK1 | 10-20 | Biochemical | [4] |

| ERK2 | 10-20 | Biochemical | [4] |

Table 2: Kinase Selectivity Profile of this compound (KiNativ Cellular Kinase Assay)

Data represents the percentage of inhibition at a 1 µmol/L concentration of this compound in the A375 BRAF V600E-mutant melanoma cell line.

| Kinase Target | Percent Inhibition (%) |

| ERK1 | >80 |

| ERK2 | >80 |

| MKK4 (MAP2K4) | >80 |

| MKK6 (MAP2K6) | >80 |

| FAK (PTK2) | >80 |

| KDR (VEGFR2) | >80 |

| FLT3 | >80 |

| PDGFRα | >80 |

In a broader biochemical screen of 258 kinases, this compound demonstrated high selectivity. The majority of kinases (213) showed less than 50% inhibition, while only 17 kinases were inhibited by more than 80%.[4]

Experimental Protocols

Mass Spectrometry for Confirmation of Covalent Binding

This protocol outlines the method used to confirm the covalent modification of ERK1/2 by this compound.

Objective: To determine the molecular weight shift of the target kinase upon incubation with the irreversible inhibitor.

Methodology:

-

Incubation: Intact, purified ERK1 or ERK2 protein is incubated with an excess of this compound at room temperature for 1 hour to ensure complete reaction.

-

Sample Preparation:

-

The reaction mixture is diluted with 10 µL of 0.2% trifluoroacetic acid (TFA).

-

The sample is desalted using a C4 ZipTip (or equivalent micro-solid phase extraction tip).

-

-

Mass Spectrometry Analysis:

-

The desalted sample is spotted onto a MALDI target plate with a sinapic acid matrix (10 mg/mL in 0.1% TFA:acetonitrile 50:50).

-

Analysis is performed on a MALDI-TOF mass spectrometer (e.g., ABSciex 4800 TOF-TOF) equipped with a high-mass detector (e.g., CovalX HM2).[5]

-

An internal standard such as human transferrin or albumin can be used for mass accuracy.

-

Expected Outcome: An increase in the molecular weight of the kinase corresponding to the mass of one molecule of this compound, confirming a 1:1 covalent adduct formation.

KiNativ™ Cellular Kinase Profiling

This method provides a quantitative measure of kinase inhibition within a cellular context.

Objective: To assess the selectivity and potency of this compound against a panel of kinases in their native cellular environment.

Methodology:

-

Cell Culture and Treatment: A375 melanoma cells (or other relevant cell lines) are cultured to approximately 80% confluency. The cells are then treated with this compound at the desired concentration (e.g., 1 µmol/L) or a vehicle control (DMSO) for a specified time.

-

Cell Lysis: Cells are harvested and lysed to release the cellular proteins, including the native kinases.

-

Probe Labeling: The cell lysates are treated with a biotinylated acyl-phosphate probe that irreversibly binds to the ATP-binding site of active kinases. In the presence of an inhibitor like this compound, the binding of the probe to the target kinase is blocked.

-

Enrichment and Digestion: Biotinylated proteins (kinases that were not inhibited) are enriched using streptavidin beads. The captured proteins are then digested into peptides.

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

-

Data Analysis: The abundance of each identified kinase in the this compound-treated sample is compared to the vehicle-treated control to determine the percent inhibition.

3-Day Cell Proliferation (MTT) Assay

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.

Objective: To determine the GI50 (concentration required to inhibit cell growth by 50%) of this compound in various cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined optimal density (typically 1,000-10,000 cells per well) and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with a serial dilution of this compound or a vehicle control (DMSO). Each concentration is typically tested in triplicate.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well.[6] The plates are then incubated for an additional 2-4 hours.

-

Formazan Solubilization: The media is carefully removed, and the purple formazan crystals are dissolved by adding 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[2][6]

-

Absorbance Reading: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle-treated control. The GI50 values are then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflows

The MAPK/ERK Signaling Pathway and Point of Intervention for this compound

Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on ERK1/2.

Experimental Workflow for Mass Spectrometry Analysis

Caption: Workflow for confirming covalent binding of this compound to ERK1/2 via mass spectrometry.

Workflow for 3-Day Cell Proliferation (MTT) Assay

Caption: Step-by-step workflow for determining the anti-proliferative effects of this compound.

Conclusion

This compound is a highly potent and selective irreversible covalent inhibitor of ERK1 and ERK2. Its mechanism of action, involving the formation of a covalent bond with a specific cysteine residue in the ATP-binding pocket, leads to durable inhibition of the MAPK signaling pathway. The experimental protocols detailed in this guide provide a robust framework for the characterization of similar covalent inhibitors. The quantitative data and visual representations of the signaling pathway and experimental workflows offer a comprehensive technical resource for researchers and drug development professionals working in the field of targeted cancer therapy. The continued investigation of ERK inhibitors like this compound holds significant promise for the treatment of cancers driven by MAPK pathway dysregulation.

References

CC-90003: A Technical Overview of Kinase Selectivity and Off-Target Profiling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the kinase selectivity profile of CC-90003, a potent and irreversible inhibitor of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2). This document details the on-target potency, off-target interactions, and the methodologies used to elucidate this profile, offering valuable insights for researchers in oncology and kinase inhibitor development.

Executive Summary

This compound is a covalent inhibitor targeting the terminal kinases of the MAPK signaling pathway, ERK1 and ERK2.[1] It has demonstrated potent anti-proliferative activity in tumor models with mutations in the KRAS and BRAF genes.[2] The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. This guide summarizes the key findings from biochemical, cellular, and mass spectrometry-based profiling of this compound, highlighting its high selectivity for ERK1/2 with a defined set of off-target kinases.

Kinase Selectivity Profile of this compound

The kinase selectivity of this compound has been extensively evaluated across a broad panel of kinases. The primary targets, ERK1 and ERK2, are potently inhibited in the low nanomolar range. Off-target activity has been identified against a small number of other kinases, which is crucial for understanding the compound's broader biological effects and potential side effects.

On-Target Potency

This compound demonstrates potent and irreversible inhibition of its primary targets, ERK1 and ERK2.

| Target | IC50 (nmol/L) |

| ERK1 | 10 - 20[2][3] |

| ERK2 | 10 - 20[2][3] |

Off-Target Kinase Profile

Kinome-wide screening has been conducted to identify potential off-target liabilities of this compound. The following tables summarize the findings from these screens.

Biochemical Kinase Panel (258 kinases):

| Inhibition Level | Number of Kinases |

| >80% inhibition | 17 |

| 50% - 80% inhibition | 28 |

| <50% inhibition | 213 |

Cellular Kinase Screening (ActivX - 194 kinases in A375 cells):

Kinases with >80% inhibition at 1 µmol/L this compound

| Off-Target |

| MKK4 |

| MKK6 |

| FAK |

Consolidated Significant Off-Targets:

Through further analysis, a few key off-target kinases have been consistently identified.

| Off-Target | % Inhibition at 1 µmol/L |

| KDR | >80%[3] |

| FLT3 | >80%[3] |

| PDGFRα | >80%[3] |

Signaling Pathway Context

This compound primarily targets the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in regulating cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is a hallmark of many cancers.[4]

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.

Experimental Methodologies

A combination of biochemical and cellular assays, along with mass spectrometry, were employed to characterize the kinase selectivity of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for kinase inhibitor profiling.

Caption: General workflow for determining the kinase selectivity profile of an inhibitor.

Representative Experimental Protocols

The following are representative protocols for the types of assays used to profile this compound.

4.2.1. Biochemical Kinase Activity Assay (Illustrative Example)

This protocol describes a generic method for assessing kinase activity in a biochemical format.

-

Reagents and Materials:

-

Purified recombinant kinases

-

Specific peptide substrates for each kinase

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound at various concentrations

-

Detection reagent (e.g., ADP-Glo™, radiometric [γ-³²P]ATP)

-

Microtiter plates (e.g., 384-well)

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microtiter plate, add the kinase, its specific substrate, and the kinase reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate for a predetermined time at a controlled temperature (e.g., 30 minutes at 30°C).

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a specified duration (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

4.2.2. Cellular Kinase Profiling (KiNativ™ Assay Principle)

This method measures the engagement of a compound with its target kinases within a cellular context.

-

Principle: The KiNativ™ technology utilizes an ATP probe that covalently labels the active site of kinases.[6] By pre-treating cell lysates with an inhibitor like this compound, the engagement of the inhibitor with its target kinases can be quantified by the reduction in probe labeling, which is measured by mass spectrometry.[6]

-

Procedure Outline:

-

Culture cells (e.g., A375 melanoma cells) to a desired confluency.

-

Lyse the cells to prepare a native proteome.

-

Treat the cell lysate with varying concentrations of this compound or a vehicle control.

-

Add the ATP-based probe to the treated lysates. The probe will covalently bind to the active sites of kinases that are not occupied by the inhibitor.

-

Digest the proteins into peptides.

-

Enrich the probe-labeled peptides.

-

Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinases.

-

The degree of target engagement is determined by the decrease in the signal from the probe-labeled peptides in the presence of the inhibitor.

-

4.2.3. Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the effect of a compound on cell viability.

-

Reagents and Materials:

-

Cancer cell lines (e.g., HCT-116 colorectal cancer cells)

-

Cell culture medium and supplements

-

This compound at various concentrations

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Opaque-walled multi-well plates (e.g., 96-well)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 72 hours) in a cell culture incubator.

-

Equilibrate the plates to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents to induce cell lysis.

-

Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

-

4.2.4. Mass Spectrometry for Covalent Binding Confirmation

This method confirms the covalent interaction between this compound and its target kinases.

-

Procedure Outline:

-

Incubate purified ERK1 or ERK2 protein with an excess of this compound.

-

After incubation, desalt the protein-inhibitor complex.

-

Analyze the intact mass of the complex using MALDI-TOF mass spectrometry.

-

An increase in the molecular weight of the protein corresponding to the molecular weight of this compound confirms covalent binding.

-

On-Target vs. Off-Target Effects: A Logical Framework

Understanding the distinction between on-target and off-target effects is crucial for preclinical and clinical development.

Caption: Logical relationship between on-target and off-target effects of this compound.

Conclusion

This compound is a highly potent and selective covalent inhibitor of ERK1 and ERK2. Its selectivity has been well-characterized through a variety of robust biochemical and cellular assays. While it demonstrates high specificity for its intended targets, a small number of off-target kinases have been identified, which provides a more complete understanding of its biological activity. This detailed selectivity profile is invaluable for guiding its further development and for interpreting preclinical and clinical findings.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

The Core Signaling Axis of CC-90003: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-90003 is a potent and irreversible inhibitor of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2), key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. This technical guide delineates the downstream signaling effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. The information compiled herein is intended to provide researchers and drug development professionals with a comprehensive understanding of this compound's biological impact.

Mechanism of Action

This compound exerts its biological effects through the covalent and irreversible inhibition of ERK1 and ERK2.[1] This inhibition prevents the activation of ERK-mediated signaling cascades, which are crucial for tumor cell proliferation, differentiation, and survival.[2] The MAPK/ERK pathway is a critical signaling node, and its upregulation is a hallmark of many tumor types, particularly those with activating mutations in BRAF or RAS genes.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the potency and selectivity of this compound from various biochemical and cellular assays.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nmol/L) | Cell Line | Reference |

| ERK1 | Biochemical | 10-20 | - | [1][4] |

| ERK2 | Biochemical | 10-20 | - | [1][4] |

Table 2: Kinase Selectivity Profile of this compound at 1 µmol/L

| Kinase Category | Number of Kinases Tested | Number with >80% Inhibition | Key Off-Target Hits (>80% Inhibition) | Reference |

| Cellular Kinase Screen (A375 cells) | 194 | 5 | ERK1, ERK2, MKK4, MKK6, FAK | [4] |

| Biochemical Kinase Panel | 258 | 17 | KDR, FLT3, PDGFRα | [4][5] |

Table 3: Anti-proliferative Activity of this compound

| Cell Line | Mutation Status | GI50 (µmol/L) | Reference |

| 240 Cancer Cell Lines (various) | Various (BRAF-mutant lines showed high sensitivity) | < 1 in 93% of BRAF-mutant lines | [4] |

| HCT-116 | KRAS-mutant | Potent (specific value not provided) | [4] |

Table 4: In Vivo Efficacy of this compound

| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| HCT-116 | 50 mg/kg qd | 65% | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for assessing its activity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

The Role of CC-90003 in Inhibiting Tumor Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-90003 is a potent and selective covalent inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Upregulation of the MAPK/ERK pathway is a frequent event in a variety of cancers, playing a crucial role in tumor cell proliferation, differentiation, and survival.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, its efficacy in preclinical models, and detailed experimental protocols for its evaluation. Particular focus is given to its role in inhibiting tumor cell proliferation in cancers harboring BRAF and KRAS mutations, which are often dependent on the MAPK pathway for their growth.[2][4]

Introduction: Targeting the MAPK/ERK Pathway

The RAS-RAF-MEK-ERK cascade is a critical intracellular signaling pathway that transduces signals from extracellular stimuli to the nucleus, regulating a wide array of cellular processes including proliferation, survival, and differentiation.[2] Genetic alterations in components of this pathway, such as mutations in BRAF and KRAS, are common drivers of oncogenesis.[2][4] ERK1 and ERK2 are terminal kinases in this cascade, making them attractive targets for therapeutic intervention.[2] this compound is an orally available, irreversible inhibitor that covalently binds to a cysteine residue in the ATP binding site of ERK1 and ERK2, thereby preventing their activation and subsequent downstream signaling.[5]

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of ERK1/2.[1] This inhibition blocks the phosphorylation of numerous downstream substrates, leading to the suppression of ERK-dependent signal transduction.[1] The ultimate consequence is the inhibition of tumor cell proliferation and survival.[1] Preclinical studies have demonstrated that this compound is particularly effective in tumor models with activating mutations in BRAF and KRAS.[2][6]

Signaling Pathway

The canonical MAPK/ERK signaling pathway, and the point of intervention for this compound, is depicted below.

Role of p53 in this compound-Induced Cell Fate

Recent studies have revealed a more complex cellular response to ERK inhibition by this compound, involving the tumor suppressor protein p53. In colorectal cancer models, this compound has been shown to induce cell death and, concurrently, a protective autophagy that is dependent on reactive oxygen species (ROS) and p53.[7] Inhibition of this protective autophagy enhances the cytotoxic effects of this compound.[7]

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. covalx.com [covalx.com]

- 6. ascopubs.org [ascopubs.org]

- 7. Targeting ERK induced cell death and p53/ROS-dependent protective autophagy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Covalent ERK1/2 Inhibitor CC-90003: A Deep Dive into its Effects on the MAPK Signal Transduction Cascade

For Immediate Release

This technical guide provides a comprehensive analysis of CC-90003, a potent and selective covalent inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action of this compound and its profound impact on the Mitogen-Activated Protein Kinase (MAPK) signal transduction cascade. The information presented herein is synthesized from preclinical and clinical studies, offering a granular view of the compound's activity in various cancer models, particularly those harboring KRAS and BRAF mutations.

Introduction to the MAPK Pathway and the Role of ERK

The MAPK signaling pathway, comprising the RAS-RAF-MEK-ERK cascade, is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3] Dysregulation of this pathway, often through activating mutations in key components like KRAS and BRAF, is a hallmark of numerous human cancers.[4][5][6] ERK1 and ERK2 are central nodes in this cascade, acting as the final kinases that phosphorylate a multitude of downstream substrates, thereby executing the pathway's biological effects.[1][3] Consequently, ERK1/2 represent a compelling therapeutic target for cancers driven by aberrant MAPK signaling.[1][7]

This compound: A Covalent Inhibitor of ERK1/2

This compound is an orally available, irreversible inhibitor of ERK1/2.[3][8] Its mechanism of action involves the formation of a covalent bond with a targeted cysteine residue within the ATP-binding site of ERK1 (Cys183) and ERK2 (Cys164).[9] This covalent binding ensures a durable and potent inhibition of ERK kinase activity.

Potency and Selectivity

Biochemical and cellular assays have demonstrated the high potency and selectivity of this compound for ERK1 and ERK2.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Target | IC50 | Notes |

| Biochemical Kinase Assay | ERK1 | 10-20 nmol/L | [1][9] |

| Biochemical Kinase Assay | ERK2 | 10-20 nmol/L | [1][9] |

| Cellular Kinase Profiling (ActivX) | 194 Kinases | >80% inhibition of ERK1, ERK2, MKK4, MKK6, and FAK at 1 µmol/L | [1] |

| Broad Kinase Panel (347 kinases) | Off-target kinases | Significant inhibition (>80%) of KDR, FLT3, and PDGFRα at 1 µmol/L | [1][10][11] |

Impact of this compound on the MAPK Signaling Cascade

By directly inhibiting ERK1/2, this compound effectively blocks the downstream signaling events of the MAPK pathway. This leads to the inhibition of phosphorylation of key ERK substrates.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. covalx.com [covalx.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Understanding the Covalent Engagement of CC-90003 with ERK2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of the MAPK/ERK pathway is a frequent driver of oncogenesis, making ERK2 a compelling target for therapeutic intervention in various cancers.[1] CC-90003 is an orally available, irreversible inhibitor of ERK1/2 that has demonstrated potent anti-proliferative activity in preclinical models of cancers with activating mutations in the MAPK pathway, particularly those with KRAS and BRAF mutations.[2][3] This technical guide provides an in-depth overview of the covalent binding mechanism of this compound to ERK2, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Mechanism of Covalent Binding

This compound acts as a covalent inhibitor of ERK2 by forming an irreversible bond with a specific cysteine residue within the ATP-binding pocket of the enzyme.[4][5] This targeted covalent modification effectively blocks the kinase activity of ERK2, preventing the phosphorylation of its downstream substrates and thereby inhibiting the propagation of oncogenic signals.[6]

Target Residue: Mass spectrometry analysis has confirmed that this compound covalently binds to Cysteine 164 (Cys164) of ERK2.[5] A structurally equivalent cysteine is present in ERK1 (Cys183).[5] This cysteine is located in the activation loop (A-loop) of the ATP binding site, a region critical for the enzyme's catalytic function.[5][7] The formation of the covalent adduct between this compound and Cys164 physically obstructs the binding of ATP, leading to the irreversible inactivation of ERK2.

Quantitative Analysis of this compound Activity

The inhibitory potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Selectivity of this compound

| Parameter | Value | Kinase(s) | Assay Type | Reference(s) |

| IC₅₀ | 10 - 20 nmol/L | ERK1, ERK2 | Biochemical Kinase Assay | [2][8] |

| Kinase Selectivity | >80% inhibition of 17 out of 258 kinases at 1 µmol/L | Panel of 258 kinases | Biochemical Assay | [2][8] |

| >80% inhibition of 5 out of 194 kinases at 1 µmol/L | Panel of 194 kinases | Cellular Assay (A375 cells) | [2][8] | |

| Significant Off-Target Kinases (>80% inhibition) | KDR, FLT3, PDGFRα | Biochemical/Cellular Assays | [2] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Mutation Status | GI₅₀ (µmol/L) | Reference(s) |

| BRAF-mutant cell lines (25 out of 27 tested) | Various | BRAF mutation | < 1 | [2] |

| KRAS-mutant cell lines (28 out of 37 tested) | Various | KRAS mutation | < 1 | [2] |

| HCT-116 | Colorectal Cancer | KRAS mutation | Potent growth inhibition and induction of cell death starting at 1 µmol/L | [2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the covalent binding and activity of this compound.

Mass Spectrometry for Confirmation of Covalent Adduct

Objective: To confirm the covalent binding of this compound to ERK2 and identify the specific amino acid residue involved.

Methodology:

-

Incubation: Recombinant human ERK2 protein is incubated with an excess of this compound at room temperature for 1 hour to ensure complete adduction.[5]

-

Sample Preparation:

-

MALDI-TOF Mass Spectrometry:

-

Data Analysis: An increase in the molecular weight of ERK2 corresponding to the mass of this compound confirms the formation of a covalent adduct. To identify the specific binding site, the protein-adduct complex is subjected to proteolytic digestion (e.g., with trypsin), followed by LC-MS/MS analysis to identify the modified peptide containing the covalently bound inhibitor.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC₅₀) of this compound against ERK1 and ERK2.

Methodology:

-

Reaction Setup: A standard kinase assay is performed in a multi-well plate format. Each well contains recombinant active ERK1 or ERK2, a suitable substrate (e.g., myelin basic protein), and ATP.

-

Inhibitor Addition: A serial dilution of this compound is added to the wells. A DMSO control (vehicle) is also included.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic reaction.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioisotope incorporation (³²P-ATP) or antibody-based detection (e.g., ELISA) with a phospho-specific antibody.

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to the DMSO control. The IC₅₀ value is determined by fitting the dose-response curve to a suitable model.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., KRAS-mutant or BRAF-mutant lines) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound. A vehicle control (DMSO) is included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: The percentage of cell growth inhibition is calculated for each concentration of the compound. The GI₅₀ (concentration for 50% growth inhibition) is determined from the dose-response curve.

Visualizing the Molecular Landscape

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathway

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for key experiments characterizing this compound.

Conclusion

This compound is a potent and selective covalent inhibitor of ERK1/2 that targets Cys164 in the ATP-binding pocket of ERK2. Its irreversible binding mechanism leads to the effective shutdown of the MAPK/ERK signaling pathway, resulting in significant anti-proliferative effects in cancer cells harboring MAPK pathway mutations. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working to understand and leverage the therapeutic potential of covalent ERK inhibitors like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. covalx.com [covalx.com]

- 6. Facebook [cancer.gov]

- 7. Molecular Targeting of ERKs/RSK2 Signaling Axis in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

CC-90003: A Potent Covalent Inhibitor of ERK1/2 for Precision Oncology

An In-depth Technical Guide on the Preclinical Efficacy and Mechanism of Action of CC-90003

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for this compound, a covalent inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). The document details its inhibitory activity in various cancer cell lines, the experimental protocols used to determine its efficacy, and its mechanism of action within the MAPK signaling pathway.

Core Efficacy Data: IC50/GI50 Values

This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, with particular sensitivity observed in tumors harboring BRAF mutations.[1] In biochemical assays, this compound strongly inhibits the kinase activities of ERK1 and ERK2 with IC50 values in the 10 to 20 nmol/L range.[1] The following tables summarize the 50% growth inhibition (GI50) values for this compound in a panel of BRAF-mutant cancer cell lines, as determined by a 3-day proliferation assay.[1]

Table 1: GI50 Values of this compound in BRAF-Mutant Cancer Cell Lines [1]

| Cell Line | Cancer Type | BRAF Mutation | GI50 (µM) |

| A-375 | Melanoma | V600E | < 1 |

| SK-MEL-28 | Melanoma | V600E | < 1 |

| HT-29 | Colorectal Cancer | V600E | < 1 |

| RKO | Colorectal Cancer | V600E | < 1 |

| SW480 | Colorectal Cancer | V600E | < 1 |

| ... | ... | ... | ... |

| (Additional cell line data from Supplementary Table S2 of Aronchik et al., Mol Cancer Res 2019 would be populated here) |

Activity of this compound was tested on 240 cancer cell lines in a 3-day proliferation assay and demonstrated potent in vitro antiproliferative activity on cancer cells of various tumor types.[1] Of the 27 BRAF-mutant cancer cell lines tested, 25 (93%) demonstrated sensitivity to this compound inhibition (GI50 < 1 μmol/L).[1]

Experimental Protocols

The determination of this compound's inhibitory activity is primarily conducted through cell viability and proliferation assays. The following is a detailed methodology for a typical CellTiter-Glo® Luminescent Cell Viability Assay used in these evaluations.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

This compound (or other test compounds)

-

Cell culture medium and supplements

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells, then dilute to the desired seeding density in cell culture medium.

-

Seed the cells into the wells of an opaque-walled multiwell plate. The volume is typically 100 µL for a 96-well plate or 25 µL for a 384-well plate.

-

Include control wells containing medium without cells for background luminescence measurement.

-

Incubate the plate for 18-24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the desired concentrations of the compound to the experimental wells. Include a vehicle control (e.g., DMSO) for comparison.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

-

Assay Execution:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all experimental values.

-

Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the GI50 or IC50 value.

-

Mechanism of Action and Signaling Pathway

This compound is an orally available inhibitor of ERK, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is frequently upregulated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival.[1] By inhibiting ERK activity, this compound prevents the activation of downstream signaling, leading to the inhibition of tumor cell growth.[1]

MAPK/ERK Signaling Pathway

The following diagram illustrates the canonical MAPK/ERK signaling cascade and the point of intervention for this compound.

References

Foundational Research on CC-90003 in Colorectal Cancer: A Technical Guide

This technical guide provides an in-depth overview of the foundational preclinical research on CC-90003, a covalent inhibitor of ERK1/2, in the context of colorectal cancer. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Core Concepts: Mechanism of Action

This compound is an orally available, irreversible inhibitor of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2).[1] ERK1/2 are critical nodes in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2][3] This pathway, often initiated by mutations in genes such as KRAS or BRAF, is frequently hyperactivated in colorectal cancer, leading to uncontrolled cell proliferation and survival.[2][3] this compound covalently binds to a cysteine residue within the ATP binding site of ERK1 and ERK2, potently and selectively inhibiting their kinase activity.[4] This blockade of ERK1/2 activity prevents the downstream signaling events that drive tumor growth.[1]

Signaling Pathway Diagram

The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by this compound.

References

- 1. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]

- 2. Establishment of a Patient-Derived Xenograft Model of Colorectal Cancer in CIEA NOG Mice and Exploring Smartfish Liquid Diet as a Source of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienmag.com [scienmag.com]

- 4. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CC-90003 In Vitro Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90003 is a potent and irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2 (ERK1/2)[1]. These kinases are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway, often referred to as the Ras-Raf-MEK-ERK pathway[2][3]. This pathway is a key regulator of cellular processes including proliferation, differentiation, and survival[2]. Dysregulation of the MAPK/ERK pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention[3]. This compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those with mutations in BRAF and KRAS[4].

This document provides a detailed protocol for an in vitro proliferation assay to evaluate the efficacy of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. Recommended cell lines, seeding densities, and compound concentrations are provided to facilitate the generation of robust and reproducible data.

Data Presentation

Table 1: this compound Inhibitory Activity

| Target | IC50 Range (nM) | Assay Type |

| ERK1/2 | 10-20 | Biochemical |

This data is based on biochemical assays and serves as a reference for the expected potency of this compound.

Table 2: Recommended Cell Lines and Seeding Densities for 96-Well Plate Proliferation Assay

| Cell Line | Cancer Type | Recommended Seeding Density (cells/well) |

| HCT-116 | Colorectal Carcinoma | 5,000 - 15,000[5] |

| A375 | Malignant Melanoma | 3,000 - 10,000 |

Note: Optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay duration.

Signaling Pathway

The MAPK/ERK signaling cascade is initiated by the activation of cell surface receptors, leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which in turn phosphorylate and activate MEK1 and MEK2. MEK1/2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. Once activated, ERK1/2 translocate to the nucleus to phosphorylate and regulate a multitude of transcription factors, ultimately controlling gene expression and driving cellular proliferation. This compound acts by irreversibly binding to and inhibiting the activity of ERK1 and ERK2.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

-

Stock Solution Preparation (10 mM):

-

This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in high-quality, anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.59 mg of this compound (M.W. 458.53 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

-

Serial Dilution Preparation:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Perform serial dilutions in cell culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to prepare intermediate dilutions in DMSO before the final dilution in the culture medium to ensure solubility and minimize DMSO concentration in the final assay wells (final DMSO concentration should be ≤ 0.1%).

-

A suggested 9-point, 3-fold dilution series starting from 10 µM would be: 10 µM, 3.33 µM, 1.11 µM, 0.37 µM, 0.12 µM, 0.04 µM, 0.013 µM, 0.004 µM, and a vehicle control (DMSO).

-

In Vitro Cell Proliferation Assay Protocol using CellTiter-Glo®

This protocol is designed for a 96-well plate format.

-

Cell Seeding:

-

Harvest cells (e.g., HCT-116 or A375) that are in the logarithmic phase of growth.

-

Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue exclusion).

-

Dilute the cell suspension in the appropriate complete growth medium to the desired seeding density (refer to Table 2).

-

Seed 100 µL of the cell suspension into each well of a 96-well clear-bottom, black-walled plate.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

The following day, add the prepared serial dilutions of this compound to the respective wells. Typically, 10 µL of a 10X concentrated compound solution is added to each well containing 90 µL of medium to achieve the final desired concentration.

-

Include wells with vehicle control (e.g., 0.1% DMSO in culture medium).

-

It is also recommended to have a "Day 0" plate that is processed immediately after seeding to represent the initial cell number.

-

Incubate the treated plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Viability Measurement (CellTiter-Glo® Assay):

-

After the 72-hour incubation, remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to each well).

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Data Analysis

-

Normalization:

-

Subtract the average luminescence of the "no cell" control wells (media and reagent only) from all other wells.

-

Express the luminescence readings as a percentage of the vehicle-treated control wells.

-

-

Dose-Response Curve Generation:

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the GI50 (concentration that causes 50% growth inhibition).

-

Experimental Workflow

References

- 1. selleckchem.com [selleckchem.com]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

Application Notes and Protocols for CC-90003 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90003 is an orally available, irreversible inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2)[1]. As critical nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are attractive therapeutic targets, particularly in tumors driven by mutations in the RAS/RAF/MEK/ERK pathway[2][3][4]. Dysregulation of this pathway is a frequent driver of tumorigenesis in various cancers, including those with KRAS mutations, which have historically been challenging to treat[2][3]. Preclinical studies using xenograft mouse models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of ERK inhibitors like this compound.

These application notes provide a comprehensive guide for the utilization of this compound in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models. The protocols outlined below are synthesized from published preclinical studies and are intended to assist researchers in designing and executing robust in vivo efficacy studies.

Mechanism of Action and Signaling Pathway

This compound selectively targets and irreversibly binds to ERK1 and ERK2, inhibiting their kinase activity with IC50 values in the 10-20 nM range. This inhibition prevents the phosphorylation of downstream substrates, thereby blocking the propagation of growth and survival signals. The MAPK/ERK pathway is a key regulator of cellular processes such as proliferation, differentiation, and survival[1]. In many cancers, mutations in genes like BRAF and KRAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth. By inhibiting ERK1/2, this compound effectively curtails this oncogenic signaling.

Data Presentation: Summary of Preclinical Efficacy

The following tables summarize the quantitative data from key preclinical studies of this compound in xenograft models.

| Cell Line-Derived Xenograft (CDX) Model | |

| Cell Line | HCT-116 (Human Colorectal Carcinoma, KRAS G13D mutant)[2] |

| Mouse Strain | Female athymic nude mice[2] |

| Number of Cells Inoculated | 5 x 10^6 cells subcutaneously[2] |

| Treatment Initiation | When tumors reached a volume of 108-126 mm³[2] |

| Drug Administration | Oral gavage[2] |

| Vehicle | 5% DMSO / 15% Solutol / 80% PBS[5] |

| This compound Dosing Regimens and Efficacy in HCT-116 Xenograft Model | |

| Dose and Schedule | Tumor Growth Inhibition (TGI) |

| 50 mg/kg, once daily (qd) | 65%[2] |

| 100 mg/kg, once daily (qd) | Data not specified, but well-tolerated |

| 12.5 mg/kg, twice daily (bid) | Well-tolerated, led to tumor growth inhibition[2] |

| 25 mg/kg, twice daily (bid) | Well-tolerated, led to tumor growth inhibition |

| 50 mg/kg, twice daily (bid) | Caused mortality by days 6-18[2] |

| 75 mg/kg, twice daily (bid) | Caused mortality by days 6-18 |

| Patient-Derived Xenograft (PDX) Models | |

| Cancer Types | Pancreatic, Lung, and Colorectal Cancer (KRAS-mutant)[2] |

| Mouse Strain | Female NMRI nu/nu mice |

| Drug Administration | Oral gavage |

| Dosing | 50 mg/kg and 100 mg/kg (salt formulation bioequivalent to free base), once daily |

| Outcome | Inhibition of tumor growth in all three PDX models |

| Combination Therapy in Lung Cancer PDX Model | |

| Model | KRAS-mutant lung cancer PDX[2] |

| Combination | This compound and Docetaxel[2] |

| Outcome | Full tumor regression and prevention of tumor regrowth after treatment cessation[2][3] |

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Protocol: HCT-116

This protocol describes the establishment and treatment of an HCT-116 colorectal cancer xenograft model.

Materials:

-

HCT-116 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

6-8 week old female athymic nude mice

-

This compound

-

Vehicle solution (5% DMSO, 15% Solutol, 80% PBS)

-

Calipers

-

Oral gavage needles

Procedure:

-

Cell Culture: Culture HCT-116 cells in complete growth medium until they reach 80-90% confluency.

-

Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

-

Drug Formulation: Prepare a fresh stock of this compound in the vehicle solution daily.

-

Treatment: Administer this compound or vehicle control via oral gavage at the desired dose and schedule (e.g., 50 mg/kg, once daily).

-

Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or based on other ethical considerations.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of pharmacodynamic biomarkers, such as phosphorylated ERK (pERK) and phosphorylated RSK (pRSK), by western blot or immunohistochemistry.

Patient-Derived Xenograft (PDX) Model Protocol

PDX models are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. These models are thought to better recapitulate the heterogeneity and microenvironment of human tumors.

Procedure:

-

Tumor Acquisition: Obtain fresh, sterile tumor tissue from a patient biopsy or surgical resection.

-

Implantation: Implant small fragments of the tumor subcutaneously into highly immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).

-

Expansion: Once the tumors have grown, they can be passaged into subsequent cohorts of mice for expansion.

-

Treatment Studies: Once a sufficient number of mice with established tumors are available, they can be randomized into treatment groups and treated with this compound as described in the CDX protocol.

Pharmacodynamic Biomarkers

To confirm target engagement and the biological activity of this compound in vivo, it is recommended to assess the phosphorylation status of ERK and its downstream substrates in tumor tissue.

-

pERK (Phosphorylated ERK): A direct marker of ERK activation.

-

pRSK (Phosphorylated p90 Ribosomal S6 Kinase): A downstream substrate of ERK.

Tumor samples should be collected at various time points after the final dose of this compound to assess the duration of target inhibition.

Safety and Tolerability Considerations

Preclinical studies have indicated that this compound is generally well-tolerated at efficacious doses in mice[2]. However, high doses (50 mg/kg and 75 mg/kg administered twice daily) have been associated with mortality[2]. It is important to closely monitor the health of the animals, including body weight, throughout the study. Of note, while neurotoxicity was not a prominent finding in rodent studies, it was observed in non-rodent species and in clinical trials, which ultimately led to the discontinuation of its development[6][7]. Researchers should be aware of this and monitor for any signs of neurological deficits in their animal models.

Conclusion

This compound is a potent and selective ERK1/2 inhibitor with demonstrated preclinical efficacy in various xenograft models of cancer, particularly those with KRAS mutations. The protocols and data presented in these application notes provide a framework for researchers to design and conduct in vivo studies to further evaluate the therapeutic potential of this compound and other ERK inhibitors. Careful attention to experimental design, including appropriate animal models, dosing regimens, and pharmacodynamic endpoints, is critical for obtaining robust and translatable results.

References

- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 4. blog.crownbio.com [blog.crownbio.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Investigation Into the Role of ERK in Tyrosine Kinase Inhibitor-Induced Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of pERK Inhibition by CC-90003

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, survival, and migration.[1] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key downstream effectors of this cascade, and their activation through phosphorylation (pERK) is a critical event in signal transduction. CC-90003 is a potent and irreversible inhibitor of ERK1/2, with IC50 values in the 10-20 nM range.[1][2] This application note provides a detailed protocol for utilizing western blotting to assess the inhibitory effect of this compound on ERK1/2 phosphorylation in a cellular context.

Signaling Pathway Overview

The canonical ERK signaling pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 are dual-specificity kinases that phosphorylate ERK1/2 on threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2), leading to their activation.[3] Activated pERK can then translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic substrates. This compound exerts its inhibitory effect by covalently binding to ERK1/2, thereby preventing their phosphorylation and subsequent activation.

Experimental Protocols

This protocol describes the treatment of a cancer cell line with this compound, followed by western blot analysis to detect changes in pERK levels. The colorectal cancer cell line HCT-116, which has a KRAS mutation leading to constitutive activation of the ERK pathway, is used as an example.[1]

Cell Culture and Treatment

-

Cell Seeding: Seed HCT-116 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

-

Serum Starvation (Optional): To reduce basal pERK levels, you can serum-starve the cells for 12-24 hours in a medium containing 0.5% fetal bovine serum (FBS) prior to treatment.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A suggested concentration range for a dose-response experiment is 0, 10, 50, 100, 500, and 1000 nM.[1] Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.

-

Incubation: Treat the cells with the this compound dilutions for a specified time. A 2 to 4-hour incubation is often sufficient to observe a significant decrease in pERK levels.

Protein Extraction

-

Cell Lysis: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[4][5]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes, vortexing occasionally.

-

Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

Protein Quantification

-

BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit.[6][7][8][9][10]

-

Normalization: Based on the protein concentrations, normalize all samples to the same concentration using the lysis buffer.

Western Blotting

-

Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the denatured samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the migration of proteins. Run the gel at 100-120 V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

Blocking: To prevent non-specific antibody binding, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[11]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (Thr202/Tyr204) diluted in blocking buffer. A typical dilution is 1:1000 to 1:2000.[3][11][12] Incubate overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature.[11]

-

Washing: Repeat the washing step as described above.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions and capture the signal using an imaging system.

-

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the bound antibodies and re-probed for total ERK and a loading control (e.g., β-actin or GAPDH).

Data Presentation

The quantitative data for the western blot protocol are summarized in the tables below.

| Reagent | Supplier | Catalog Number | Dilution |

| This compound | Various | N/A | 10-1000 nM |

| Anti-phospho-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology | #9101 | 1:1000 - 1:2000 |

| Anti-total ERK1/2 | Cell Signaling Technology | #4695 | 1:1000 |

| Anti-β-actin | Various | N/A | 1:5000 - 1:10,000 |

| HRP-conjugated anti-rabbit IgG | Various | N/A | 1:5000 - 1:10,000 |

| Component | Final Concentration |

| Tris-HCl, pH 7.4 | 20 mM |

| NaCl | 150 mM |

| EDTA | 1 mM |

| Triton X-100 | 1% |

| Sodium deoxycholate | 0.5% |

| SDS | 0.1% |

| Protease Inhibitor Cocktail | 1x |

| Phosphatase Inhibitor Cocktail | 1x |

Expected Results